molecular formula C13H13ClFNO3S2 B2530402 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide CAS No. 1797722-13-4

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide

Cat. No.: B2530402
CAS No.: 1797722-13-4
M. Wt: 349.82
InChI Key: JOHGWDREUZVYRX-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and various substituents including a chlorine atom, a fluorophenyl group, and a methoxyethyl group

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes such as carbonic anhydrase .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide. For instance, the compound’s stability in water could affect its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Substitution Reactions: The chlorine atom and the fluorophenyl group are introduced through substitution reactions using appropriate reagents like chlorinating agents and fluorobenzene derivatives.

    Methoxyethyl Group Addition: The methoxyethyl group is added via alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, fluorobenzene derivatives, and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromothiophene-2-sulfonamide
  • 5-phenylthiophene-2-sulfonamide
  • 5-(3-cyano-5-(trifluoromethyl)phenyl)thiophene-2-sulfonamide

Uniqueness

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom, fluorophenyl group, and methoxyethyl group differentiates it from other similar compounds and may enhance its efficacy and selectivity in various applications.

Properties

IUPAC Name

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO3S2/c1-19-11(9-3-2-4-10(15)7-9)8-16-21(17,18)13-6-5-12(14)20-13/h2-7,11,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHGWDREUZVYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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